molecular formula C3H9ClOSi B13990716 (Chloromethyl)(dimethyl)silanol CAS No. 18191-32-7

(Chloromethyl)(dimethyl)silanol

Cat. No.: B13990716
CAS No.: 18191-32-7
M. Wt: 124.64 g/mol
InChI Key: WBDLXMYVALFRFM-UHFFFAOYSA-N
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Description

(Chloromethyl)(dimethyl)silanol, with the chemical formula ClCH₂Si(CH₃)₂OH, is a bifunctional silanol compound. It is of particular interest due to its unique combination of a chloromethyl group and a silanol group within the same molecule. This compound serves as a model for studying the reactivity of both the chloromethyl and silanol groups, making it valuable in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)(dimethyl)silanol can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane, N-[(chloromethyl)dimethylsilyl]amines, or N-(chloromethyl)dimethylsilyl-N-methylamide of diisopropylphosphoric acid . The hydrolysis process typically involves the following steps:

  • Dissolving the precursor compound in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN).
  • Adding water to initiate the hydrolysis reaction.
  • Maintaining the reaction mixture at a controlled temperature to ensure complete hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The hydrolysis of (chloromethyl)dimethylchlorosilane is the most commonly used method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (Chloromethyl)(dimethyl)silanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases or Acids: Used to catalyze condensation reactions.

    Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (Chloromethyl)(dimethyl)silanol involves the reactivity of its chloromethyl and silanol groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the silanol group can participate in condensation reactions. These reactions are facilitated by the presence of bases or acids, which catalyze the formation of stable siloxanes or substituted silanols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bifunctional nature, combining both a chloromethyl group and a silanol group within the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

chloromethyl-hydroxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClOSi/c1-6(2,5)3-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDLXMYVALFRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300891
Record name (chloromethyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18191-32-7
Record name NSC139829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (chloromethyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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